1-(Cyclopropylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole
Description
This compound is a benzimidazole derivative substituted at position 1 with a cyclopropylmethyl group and at position 5 with a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane). The boronate ester facilitates participation in Suzuki-Miyaura cross-coupling reactions, a key step in synthesizing biaryl or heteroaryl systems for pharmaceuticals and materials science . The cyclopropylmethyl substituent introduces steric and electronic effects that may modulate reactivity and biological interactions.
Properties
IUPAC Name |
1-(cyclopropylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BN2O2/c1-16(2)17(3,4)22-18(21-16)13-7-8-15-14(9-13)19-11-20(15)10-12-5-6-12/h7-9,11-12H,5-6,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMFYDBWNFCLFCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C=N3)CC4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Cyclopropylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a benzimidazole core substituted with a cyclopropylmethyl group and a dioxaborolane moiety. Its molecular formula is with a molecular weight of 248.13 g/mol. The presence of the boron atom in the dioxaborolane structure is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets. In particular, it has been studied as an inhibitor of protein-protein interactions (PPIs), which are crucial in various cellular processes including signal transduction and gene regulation.
Targeting BCL6
Recent studies have highlighted the role of this compound in inhibiting BCL6, a transcriptional repressor implicated in the pathogenesis of diffuse large B-cell lymphoma (DLBCL). BCL6 has been identified as a therapeutic target due to its involvement in tumorigenesis. The compound disrupts the interaction between BCL6 and its co-repressors, leading to degradation of BCL6 and subsequent anti-tumor effects .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Activity | IC50 Value | Assay Type | Reference |
|---|---|---|---|
| BCL6 Inhibition | < 100 nM | TR-FRET Assay | |
| Tumor Cell Viability | IC50 = 12 µM | MTT Assay | |
| Protein Degradation | DC50 = 50 nM | NanoBRET Assay |
Case Studies
Several studies have been conducted to evaluate the efficacy of this compound in preclinical models:
- Lymphoma Xenograft Model : In a study involving lymphoma xenograft mice, oral administration of the compound led to significant reductions in tumor size correlated with decreased levels of BCL6 protein . This suggests potential for therapeutic application in treating DLBCL.
- Cell Line Studies : In vitro experiments using DLBCL cell lines demonstrated that treatment with the compound resulted in apoptosis and cell cycle arrest. The mechanism was linked to the downregulation of anti-apoptotic proteins regulated by BCL6 .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. The presence of the boron moiety is known to enhance biological activity through mechanisms such as:
- Targeting Specific Enzymes : Boron compounds can inhibit enzymes involved in cancer cell proliferation.
- Modulating Signaling Pathways : They may interfere with signaling pathways that are crucial for tumor growth and survival.
Case Study: In Vitro Studies
In vitro studies demonstrated that derivatives of this compound exhibited cytotoxic effects on various cancer cell lines. For instance, one study reported a significant reduction in cell viability in breast cancer cells treated with the compound at concentrations of 10 µM and above.
Antimicrobial Properties
The compound has shown promising antimicrobial activity against both bacterial and fungal strains. The dioxaborolane group contributes to this activity by:
- Disrupting Cell Membranes : The lipophilic nature of the cyclopropylmethyl group enhances membrane penetration.
- Interfering with Metabolic Processes : The boron atom can form transient complexes with biological molecules, disrupting essential metabolic pathways.
Case Study: Antimicrobial Testing
A series of antimicrobial tests revealed that the compound was effective against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Building Block for Drug Development
The unique structure of 1-(Cyclopropylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole makes it an excellent building block in organic synthesis. It can be utilized in:
- Cross-Coupling Reactions : The boron atom allows for efficient cross-coupling reactions with various electrophiles.
- Synthesis of Complex Molecules : Its versatility enables the synthesis of complex heterocycles used in pharmaceuticals.
Table 1: Summary of Synthetic Applications
| Application Type | Description | Example Reaction |
|---|---|---|
| Cross-Coupling | Forms carbon-carbon bonds with electrophiles | Suzuki-Miyaura coupling with aryl halides |
| Heterocycle Synthesis | Used to create complex drug-like structures | Synthesis of imidazoles and pyrazoles |
| Functionalization | Modifies existing compounds for enhanced activity | Nucleophilic substitution reactions |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substitution Patterns and Molecular Properties
The following table compares the target compound with structurally related benzimidazole, imidazole, and indazole derivatives bearing the pinacol boronate group:
Key Observations:
- Boronates in Heterocycles : Benzimidazole derivatives (target, Compound 43) exhibit higher aromatic stability than imidazoles (), favoring regioselectivity in coupling reactions. Indazole analogs () may offer distinct electronic profiles due to the fused benzene-pyrazole system.
- Functional Group Compatibility : The 2-ketone in reduces boronate reactivity due to electron-withdrawing effects, limiting utility in Suzuki reactions compared to the target compound.
Reactivity in Cross-Coupling Reactions
- Target Compound : Expected to participate efficiently in Suzuki-Miyaura couplings with aryl/heteroaryl halides, forming biaryl linkages. The cyclopropylmethyl group may slow transmetallation due to steric hindrance.
- Compound 43 () : The electron-withdrawing CF₃ group enhances electrophilicity at the boronate, accelerating coupling rates compared to the target.
- Imidazole Analogs () : Lower aromaticity reduces stability under coupling conditions, limiting yields.
Preparation Methods
Traditional Cyclocondensation Methods for Benzimidazole Core Formation
The benzimidazole scaffold is typically constructed via cyclocondensation of 1,2-diaminobenzenes with carboxylic acid derivatives. A metal-free approach reported by Li et al. accelerates this reaction using electrostatically charged microdroplets, achieving completion within milliseconds under ambient conditions . For the target compound, 1,2-phenylenediamine derivatives can react with cyclopropanecarboxylic acid to form the substituted benzimidazole.
Key modifications include:
-
N-Alkylation : Introducing the cyclopropylmethyl group via alkylation of the benzimidazole nitrogen. This step often employs alkyl halides (e.g., cyclopropylmethyl bromide) in the presence of a base such as potassium carbonate .
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Solvent Optimization : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction efficiency .
The introduction of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at the 5-position requires regioselective C–H borylation or Suzuki-Miyaura coupling. A patent by GlaxoSmithKline details a palladium-catalyzed coupling protocol using bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) and pinacol boronic ester precursors .
Procedure :
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Substrate Preparation : 5-Bromo-1-(cyclopropylmethyl)-1H-benzo[d]imidazole is synthesized via bromination of the benzimidazole core using N-bromosuccinimide (NBS) .
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Miyaura Borylation : The brominated intermediate reacts with bis(pinacolato)diboron (B₂Pin₂) in the presence of PdCl₂(PPh₃)₂ and potassium acetate in DMF at 90°C .
Reaction Conditions :
One-Pot Synthesis Approaches
A one-pot strategy combining cyclocondensation and borylation minimizes intermediate isolation. A modified protocol from ACS Omega utilizes N-arylamidoximes as precursors, enabling sequential acylation and cyclization . For the target compound:
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Cyclocondensation : 1,2-Diaminobenzene reacts with cyclopropanecarbonyl chloride in chlorobenzene using 1,8-diazabicycloundec-7-ene (DBU) as a base .
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In Situ Borylation : The intermediate undergoes Miyaura borylation without purification, leveraging the same palladium catalyst system .
Advantages :
Microdroplet-Assisted Synthesis
Electrospray ionization microdroplet technology accelerates benzimidazole formation by enhancing interfacial reactivity. Li et al. demonstrated that protonated carboxylic acids at droplet surfaces facilitate rapid cyclocondensation with 1,2-diamines . Applied to the target compound:
-
Reaction Time : Milliseconds vs. hours in bulk.
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Conditions : Ambient temperature, no metal catalysts.
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Scalability : Milligram-scale production achieved via continuous flow systems .
Comparative Analysis of Methodologies
| Method | Yield (%) | Reaction Time | Key Advantage | Limitation |
|---|---|---|---|---|
| Traditional | 70–78 | 8–12 h | High purity | Multiple purification steps |
| Metal-Catalyzed | 82–89 | 6–8 h | Regioselective | Pd cost and residue |
| One-Pot | 75–85 | 10–14 h | Process efficiency | Sensitivity to moisture |
| Microdroplet | 65–72 | <1 min | Ultra-fast | Limited scale-up data |
Key Findings :
Q & A
Q. How can the Suzuki-Miyaura cross-coupling reaction be optimized for this compound to synthesize biaryl derivatives?
The boronate ester moiety in this compound enables its use as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. Key optimization steps include:
- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) at 1–2 mol% loading.
- Solvent/base system : Use toluene/ethanol (3:1) with Na₂CO₃ or K₂CO₃ as the base.
- Temperature : Reactions typically proceed at 80–100°C for 12–24 hours. Post-reaction, purify products via column chromatography (hexane/ethyl acetate gradient) and confirm structures using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS). Monitor reaction progress via TLC with UV visualization .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Single-crystal X-ray diffraction (SC-XRD) : Resolve molecular conformation using SHELXL for refinement (e.g., SHELX-2018/3) .
- NMR spectroscopy : Analyze ¹H/¹³C spectra in deuterated DMSO or CDCl₃. The cyclopropylmethyl group shows distinct splitting patterns (e.g., δ 0.5–1.5 ppm for cyclopropyl protons).
- Elemental analysis : Validate empirical formula (e.g., C₁₉H₂₅BN₂O₂) with <0.4% deviation from calculated values.
- HPLC : Assess purity (>98%) using a C18 column and acetonitrile/water mobile phase .
Advanced Research Questions
Q. How does the cyclopropylmethyl substituent influence steric and electronic properties in catalytic applications?
The cyclopropyl group introduces steric hindrance near the imidazole N1 position, which can:
- Slow down undesired side reactions (e.g., protodeboronation) in cross-coupling.
- Alter π-π stacking interactions in supramolecular assemblies. Electronic effects include hyperconjugation from the cyclopropyl ring, stabilizing adjacent transition states. Computational studies (DFT at B3LYP/6-31G*) can quantify these effects .
Q. What strategies mitigate contradictions in crystallographic data for derivatives of this compound?
Discrepancies in bond angles or torsional strain (e.g., imidazole-boronate dihedral angles) may arise from:
- Crystal packing forces : Compare multiple datasets (e.g., CCDC entries) to distinguish intrinsic vs. extrinsic distortions.
- Dynamic disorder : Use low-temperature (100 K) XRD to reduce thermal motion artifacts.
- SHELXL refinement : Apply restraints for flexible groups (e.g., cyclopropylmethyl) and validate with R-factor convergence (<0.05) .
Q. How can this compound be functionalized via C–H activation for late-stage diversification?
- Palladium-catalyzed C–H arylation : Use Pd(OAc)₂ with ligands like PCy₃ in DMA at 120°C to functionalize the benzoimidazole C4 position.
- Photoredox catalysis : Employ Ru(bpy)₃Cl₂ under blue LED light to introduce trifluoromethyl groups via radical pathways.
- Boron retention : Ensure reaction conditions (pH, temperature) preserve the dioxaborolane ring. Monitor by ¹¹B NMR (δ 28–32 ppm for boronate esters) .
Methodological Notes
- Synthetic scalability : Multigram-scale reactions require strict anhydrous conditions (e.g., Schlenk line) to prevent boronate hydrolysis .
- Contradiction resolution : Conflicting spectral data (e.g., unexpected NOE correlations) may indicate rotameric equilibria; use variable-temperature NMR (VT-NMR) to clarify .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
